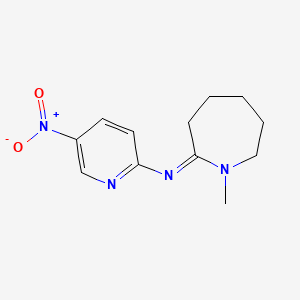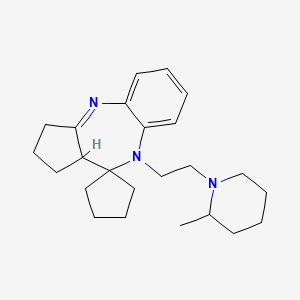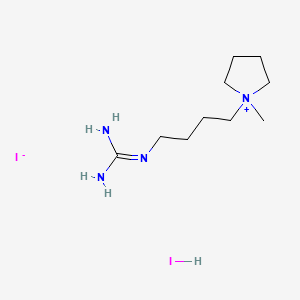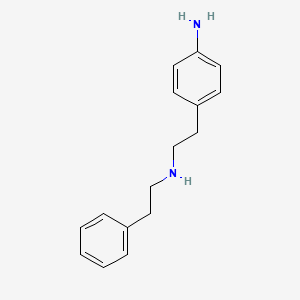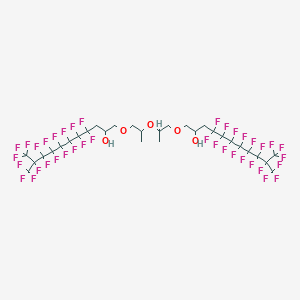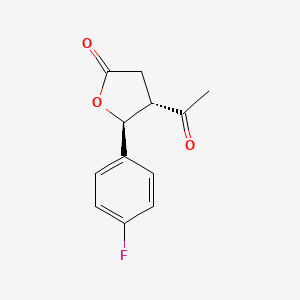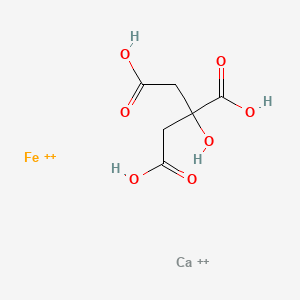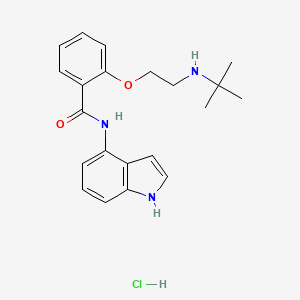
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the 2-(2-((1,1-dimethylethyl)amino)ethoxy) Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted derivatives with various functional groups replacing the tert-butylamino group.
科学研究应用
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The benzamide moiety can interact with proteins, affecting their function. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- Benzamide, N-(1,1-dimethylethyl)-
- N-tert-Butylbenzamide
- N-t-Butylbenzamide
Uniqueness
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride is unique due to the presence of the indole ring, which imparts distinct biological activities. The combination of the benzamide and indole moieties enhances its potential as a therapeutic agent, differentiating it from other similar compounds.
属性
CAS 编号 |
112857-87-1 |
|---|---|
分子式 |
C21H26ClN3O2 |
分子量 |
387.9 g/mol |
IUPAC 名称 |
2-[2-(tert-butylamino)ethoxy]-N-(1H-indol-4-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C21H25N3O2.ClH/c1-21(2,3)23-13-14-26-19-10-5-4-7-16(19)20(25)24-18-9-6-8-17-15(18)11-12-22-17;/h4-12,22-23H,13-14H2,1-3H3,(H,24,25);1H |
InChI 键 |
ZBONZTOIRWPPET-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
